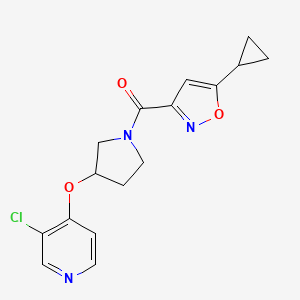

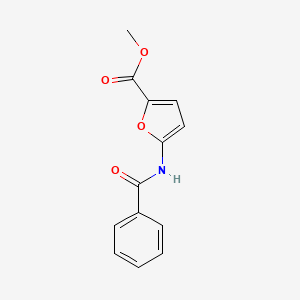

![molecular formula C13H8F6N2 B2658224 N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine CAS No. 338401-83-5](/img/structure/B2658224.png)

N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate trifluoromethylphenyl and trifluoromethylpyridinyl precursors, possibly through a nucleophilic substitution or coupling reaction .Molecular Structure Analysis

The molecule’s structure is characterized by the presence of two aromatic rings, which are likely to contribute to its stability and possibly to its reactivity. The trifluoromethyl groups are electron-withdrawing, which could affect the electron distribution in the aromatic rings .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the trifluoromethyl groups and the amine linker. The trifluoromethyl groups are quite inert, but the amine group could potentially participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. The presence of the trifluoromethyl groups could increase its lipophilicity, which might affect its solubility and permeability .Scientific Research Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents

A critical review highlights the potential of amine-containing sorbents, including those with functional groups similar to N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine, for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. These sorbents offer alternative solutions for PFAS control, relying on electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective PFAS removal (Ateia et al., 2019).

Advanced Oxidation Processes for Nitrogen-containing Compounds

A review on the degradation of nitrogen-containing hazardous compounds, including amines and azo compounds, through advanced oxidation processes (AOPs) discusses the effectiveness of these methods in mineralizing resistant compounds. This work underscores the importance of developing technologies to degrade toxic nitrogen-containing compounds, which could include derivatives like this compound (Bhat & Gogate, 2021).

Analytical Techniques for Heterocyclic Amines

The analysis of heterocyclic aromatic amines (HAAs) in biological matrices, foodstuffs, and beverages, such as the carcinogenic 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has been extensively reviewed. This includes an overview of analytical techniques that could potentially be applied to compounds like this compound for their identification and quantification in various matrices (Teunissen et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F6N2/c14-12(15,16)8-1-3-9(4-2-8)21-10-5-6-20-11(7-10)13(17,18)19/h1-7H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNAUTORQWOCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC2=CC(=NC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

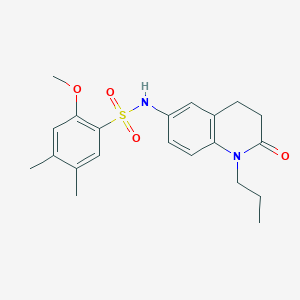

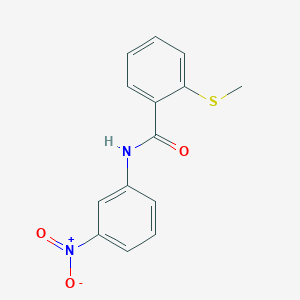

![3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2658142.png)

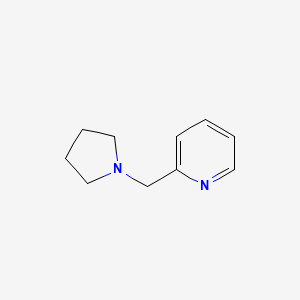

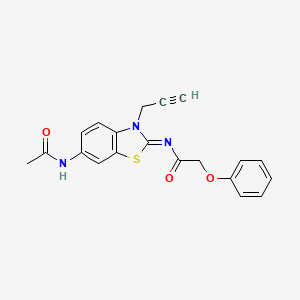

![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide](/img/structure/B2658150.png)

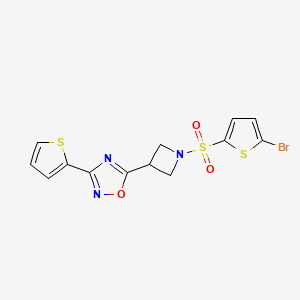

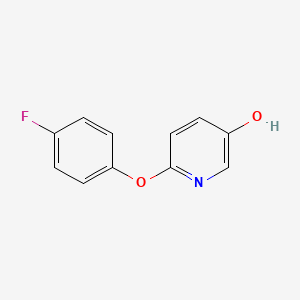

![1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2658153.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2658158.png)

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B2658159.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2658160.png)